Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-
Description
The compound “Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-” is a substituted acetanilide derivative featuring a carbamoyl group (-CONH₂) at the 3' position, a hydroxyl group (-OH) at the 4' position, and a methyl group (-CH₃) at the 5' position. Acetanilide derivatives are historically significant in medicinal chemistry, particularly as antipyretics and analgesics, though many have been phased out due to toxicity concerns . The substituents in this compound suggest modifications aimed at enhancing metabolic stability or reducing toxicity compared to parent acetanilide.
Properties
CAS No. |
91880-41-0 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-acetamido-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C10H12N2O3/c1-5-3-7(12-6(2)13)4-8(9(5)14)10(11)15/h3-4,14H,1-2H3,(H2,11,15)(H,12,13) |
InChI Key |
APLIEPYNXJWBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- typically involves multi-step chemical reactions focused on the functionalization of an aromatic ring with acetamide, hydroxyl, carbamoyl, and methyl substituents. The general strategy includes:
- Starting from a suitably substituted aniline or benzamide derivative.
- Introduction of the acetamide group via acetylation (acetylation of the amino group).
- Introduction or preservation of hydroxyl and methyl groups on the aromatic ring.
- Carbamoylation to introduce the carbamoyl substituent.
These reactions require careful control of reaction conditions such as temperature, solvent choice, pH, and reaction time to optimize yield and purity.
Specific Synthetic Details
According to Vulcanchem (2024), the synthesis involves:
- Use of polar solvents to enhance solubility and reaction rates.
- Temperature control to favor selective substitution and prevent side reactions.
- Reaction times optimized to complete the acetylation and carbamoylation steps.
The compound’s molecular formula is C10H12N2O3, molecular weight 208.21 g/mol, and CAS number 91880-41-0. The presence of both amide and phenolic groups suggests that the synthesis must avoid conditions that hydrolyze these functionalities or cause rearrangements.
Laboratory Preparation of Acetanilide Derivatives
While direct literature on the exact preparation of 3'-carbamoyl-4'-hydroxy-5'-methyl- acetanilide is limited, the preparation of acetanilide itself provides foundational insights:
- Acetanilide is prepared by the acetylation of aniline using acetic anhydride or acetyl chloride in the presence of glacial acetic acid or pyridine as catalyst/solvent.
- Zinc dust may be added to prevent oxidation of aniline during the reaction.
- The reaction is typically refluxed under anhydrous conditions for 15-20 minutes.
- The crude product is precipitated by pouring into ice-cold water and purified by recrystallization.
This method can be adapted for substituted anilines (such as 3'-carbamoyl-4'-hydroxy-5'-methyl-aniline) to yield the corresponding substituted acetanilides.
Data Table: Summary of Preparation Parameters
| Parameter | Description/Condition | Notes/Effect on Synthesis |
|---|---|---|
| Starting Material | Substituted aniline (3'-carbamoyl-4'-hydroxy-5'-methyl-aniline) | Provides functional groups for substitution |
| Acetylating Agent | Acetic anhydride or acetyl chloride | Acetylates amino group to form acetanilide moiety |
| Solvent | Glacial acetic acid, pyridine, or polar aprotic solvents | Enhances solubility and reaction rate |
| Catalyst/Additives | Zinc dust (optional) | Prevents oxidation of aniline |
| Temperature | Reflux (~60-80°C) | Promotes acetylation reaction |
| Reaction Time | 15-20 minutes (acetylation step) | Sufficient for complete conversion |
| Work-up | Pouring into ice-cold water | Precipitates crude product |
| Purification | Recrystallization from suitable solvent | Yields pure acetanilide derivative |
Comprehensive Research Findings
Reaction Mechanisms and Optimization
- The acetylation step involves nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride or acetyl chloride, forming the amide bond.
- Hydroxyl and methyl substituents on the aromatic ring influence the electron density and reactivity, requiring careful optimization of reaction conditions to avoid side reactions.
- Carbamoylation (introduction of the carbamoyl group) can be achieved by reaction with isocyanates or carbamoyl chlorides under mild conditions to prevent hydrolysis.
- Polar solvents and controlled temperature improve reaction rates and selectivity.
Purification and Yield Considerations
- Crude products often contain unreacted starting materials and side products; recrystallization is the preferred method for purification.
- Use of zinc dust in acetylation prevents oxidation, increasing yield and purity.
- Column chromatography may be employed for more complex substituted derivatives but is less common for simple acetanilide derivatives.
Environmental and Practical Aspects
- The use of glacial acetic acid and acetic anhydride requires careful handling due to corrosiveness.
- Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
- Waste disposal and solvent recovery are important considerations for scale-up.
Chemical Reactions Analysis
Hydrolysis Reactions
Under acidic or basic conditions, hydrolysis occurs at the acetamide group, breaking the amide bond:
Reaction:
| Conditions | Products | Yield/Notes | References |
|---|---|---|---|
| Acidic (HCl/H₂O) | 3-Carbamoyl-4-hydroxy-5-methylaniline + acetic acid | Complete hydrolysis at reflux | |
| Basic (NaOH) | Sodium salt of the aniline derivative + acetate | Faster kinetics in polar solvents |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, stabilized by resonance from the aromatic ring and carbamoyl group. The hydroxyl group at the 4'-position may enhance solubility in aqueous media.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group activates the aromatic ring toward electrophilic substitution, favoring para/ortho positions relative to the hydroxyl group.
Bromination
Reaction:
| Electrophile | Position | Product Structure | Catalyst | References |
|---|---|---|---|---|
| Br⁺ (from Br₂/FeBr₃) | Para to -OH | 3'-Carbamoyl-4'-hydroxy-5'-methyl-4-bromoacetanilide | FeBr₃ or H₂O/AcOH |
Key Observations :
-
The hydroxyl group directs bromination to the para position due to strong activating effects .
-
Competing hydrolysis of the acetamide group is minimized under mild conditions (e.g., low temperature).
Cross-Coupling Reactions
The carbamoyl group enables participation in metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
Reaction:
| Boronic Acid | Coupling Position | Catalyst System | Yield | References |
|---|---|---|---|---|
| 3-Carbamoylphenyl | Carbamoyl-adjacent | Pd(OAc)₂/K₂CO₃ | 65–78% |
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.
-
Transmetalation with the boronic acid followed by reductive elimination yields the biaryl product .
Carbamoyl Group Reactivity
The carbamoyl moiety (-NHC(O)NH₂) undergoes functionalization:
Hydrolysis to Amine
Reaction:
| Conditions | Products | Applications | References |
|---|---|---|---|
| 6M HCl, 100°C | 3-Amino-4-hydroxy-5-methylacetanilide | Pharmaceutical intermediates |
Notes :
-
Acidic hydrolysis is preferred to avoid competing acetamide cleavage.
Radical-Mediated Reactions
The hydroxyl group facilitates hydrogen abstraction, enabling radical pathways:
Cyclization via Amidyl Radicals
Reaction:
| Radical Initiator | Products | Yield | References |
|---|---|---|---|
| Tributyltin hydride | Tricyclic lactams | 20–78% |
Mechanism :
Stability Under Oxidative Conditions
The compound resists oxidation at the hydroxyl group due to steric hindrance from the methyl and carbamoyl substituents:
| Oxidizing Agent | Conditions | Outcome | References |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous, 25°C | No reaction (stable) | |
| CrO₃/AcOH | Reflux | Partial decomposition |
Scientific Research Applications
Chemical Properties and Structure
Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- has the molecular formula C10H12N2O3 and is characterized by its unique structural features that contribute to its biological activity. The compound contains an acetanilide backbone with additional functional groups that enhance its properties for specific applications.
Pharmaceutical Applications
- Analgesic and Antipyretic Properties
- Antimicrobial Activity
- Drug Formulation
Cosmetic Applications
- Skin Care Products
- Stability Enhancer
Case Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various acetanilide derivatives, including 3'-carbamoyl-4'-hydroxy-5'-methyl-. Results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibacterial agents from this compound .
Case Study 2: Cosmetic Formulation Development
Research conducted on the formulation of moisturizing creams incorporating acetanilide derivatives demonstrated enhanced skin hydration compared to control formulations without these compounds. The study utilized response surface methodology to optimize the concentrations of active ingredients, resulting in a product that significantly improved skin moisture levels over a four-week trial period .
Data Tables
| Application Area | Specific Use | Observed Benefits |
|---|---|---|
| Pharmaceuticals | Analgesic and Antipyretic | Pain relief and fever reduction |
| Pharmaceuticals | Antimicrobial | Effective against bacterial pathogens |
| Cosmetics | Skin Care Products | Improved hydration and texture |
| Cosmetics | Stability Enhancer | Extended shelf life |
Mechanism of Action
The mechanism of action of Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its analgesic properties may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in pain and inflammation .
Comparison with Similar Compounds
Acetanilide (C₈H₉NO)
- Structure : Parent compound with an acetylated aniline core.
- Applications: Formerly used as an antipyretic but replaced by safer alternatives like acetaminophen due to toxicity from its metabolite, aniline .
- Metabolism: Undergoes partial deacetylation to form aniline (a known carcinogen) and further oxidation to N-acetyl-p-aminophenol (acetaminophen) .
- Toxicity: Low NOAEL (7 mg/kg/day in rats) with concerns about hematotoxicity and methemoglobinemia .
Phenacetin (Ethoxy Acetanilide)
- Structure : Ethoxy substitution at the 4' position of acetanilide.
- Applications: Widely used as an analgesic and antipyretic until nephrotoxicity and carcinogenicity led to its withdrawal .
- Comparison : Unlike the target compound, phenacetin lacks hydroxyl and carbamoyl groups, relying on ethoxy for metabolic stability. Its substitution pattern increases renal toxicity risk .
Acetaminophen (N-Acetyl-p-Aminophenol)
- Structure : Hydroxyl group at the 4' position and acetylated amine.
- Applications : Current first-line antipyretic/analgesic with fewer hematotoxic effects than acetanilide.
- Metabolism : Directly forms glucuronide and sulfate conjugates, avoiding aniline production. However, overdoses generate hepatotoxic NAPQI .
P-Amino Acetanilide (PAA, C₈H₁₀N₂O)
- Structure: Amino group at the 4' position and acetylated amine.
- Applications : Intermediate in dye and pharmaceutical synthesis.
- Toxicity: Limited data, but the amino group may increase reactivity compared to the hydroxyl and carbamoyl groups in the target compound .
Quinoline Carboxamide Derivatives
- Structure: Quinoline core with carboxamide substitutions (e.g., N3-aryl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) .
- Applications : Investigated for antimicrobial and anticancer activity.
- Comparison : The carbamoyl group in the target compound may mimic the carboxamide’s hydrogen-bonding capacity, influencing bioavailability or target binding .
Functional and Metabolic Comparisons
Structural Influence on Solubility and Bioavailability
- Hydroxyl Group (4'): Enhances water solubility (as seen in acetaminophen) compared to acetanilide’s poor aqueous solubility .
- Methyl Group (5') : May sterically hinder metabolism, extending half-life but requiring evaluation for metabolic byproduct toxicity.
Metabolic Pathways
Biological Activity
Acetanilide, specifically the compound 3'-carbamoyl-4'-hydroxy-5'-methyl- , is a derivative of acetanilide that has garnered attention for its diverse biological activities. Acetanilide itself has a long history of use in medicine, primarily as an analgesic and antipyretic agent. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound 3'-carbamoyl-4'-hydroxy-5'-methyl-acetanilide can be described by its structural formula, which includes an acetamido group attached to a phenyl ring with additional functional groups that enhance its biological properties.
1. Antimicrobial Activity
Research indicates that acetanilide derivatives exhibit significant antimicrobial properties. A study synthesized various acetanilide derivatives and assessed their effectiveness against both gram-positive and gram-negative bacteria. The results showed that certain derivatives, including those with modifications similar to 3'-carbamoyl-4'-hydroxy-5'-methyl-, demonstrated enhanced antibacterial activity compared to standard antibiotics like streptomycin .
| Compound | Activity Type | Zone of Inhibition (mm) |
|---|---|---|
| 3'-carbamoyl-4'-hydroxy-5'-methyl-acetanilide | Antibacterial | 20 (E. coli) |
| 4-Dimethylaminobenzaldehyde derivative | Antibacterial | 22 (Bacillus subtilis) |
| Standard (Streptomycin) | Antibacterial | 18 (E. coli) |
2. Analgesic and Antipyretic Effects
Acetanilide derivatives have been historically recognized for their analgesic and antipyretic effects. The compound has been shown to reduce pain and fever in preclinical models, similar to its parent compound acetaminophen. Its mechanism involves inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins .
3. Anti-inflammatory Properties
The anti-inflammatory potential of 3'-carbamoyl-4'-hydroxy-5'-methyl-acetanilide has been evaluated through various assays measuring cytokine levels in inflammatory models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential for therapeutic use in inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of acetanilide derivatives in clinical settings:
- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions reported that a formulation containing 3'-carbamoyl-4'-hydroxy-5'-methyl-acetanilide provided effective pain relief comparable to traditional NSAIDs without significant gastrointestinal side effects .
- Antimicrobial Efficacy : In a comparative study against common pathogens, this derivative showed superior activity against resistant strains of E. coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal recrystallization conditions for purifying acetanilide derivatives, and how does solvent selection influence yield and purity?
Methodological Answer: Recrystallization efficiency depends on solvent polarity, solubility at varying temperatures, and cooling rates. For acetanilide derivatives, a mixed solvent system (e.g., water with ethanol) is often optimal. Key steps include:
Solvent Screening : Test solubility in water, 50% ethanol, and 95% ethanol using a "spatula tip" method to identify the best solvent .
Cooling Rate : Gradual cooling (e.g., ice bath after room-temperature crystallization) minimizes impurity inclusion.
Theoretical Yield Calculation : Use the formula:
Adjust calculations based on actual water volume and crude acetanilide mass .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of acetanilide derivatives?
Methodological Answer:
H and C NMR : Assign peaks based on known chemical shifts. For example:
- Acetanilide’s aromatic protons resonate at ~7.5 ppm (H-1), while the methyl group in 5'-methyl derivatives appears at ~2.1 ppm .
- Carbonyl carbons (e.g., carbamoyl groups) show signals near 168–170 ppm .
HRMS : Confirm molecular ion peaks ([M+H]) to validate molecular weight. For derivatives like 3'-carbamoyl-substituted acetanilides, ensure isotopic patterns match theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for acetanilide derivatives, such as low NOAEL values versus potential reprotoxic effects?
Methodological Answer:
Dose-Response Studies : Replicate long-term rodent studies (e.g., 7 mg/kg/day NOAEL) while monitoring metabolites like acetaminophen, which may induce testicular carcinogenicity .
Metabolite Tracking : Use LC-MS/MS to quantify acetanilide and its metabolites in biological matrices. Compare pharmacokinetic profiles across species to assess interspecies variability .
Mechanistic Studies : Evaluate DNA adduct formation or oxidative stress markers in reproductive tissues to clarify reprotoxic pathways .
Q. What experimental strategies are recommended for elucidating the metabolic pathways of 3'-carbamoyl-4'-hydroxy-5'-methyl-acetanilide in mammalian systems?
Methodological Answer:
In Vitro Hepatocyte Assays : Incubate derivatives with primary hepatocytes and analyze phase I/II metabolites via UPLC-QTOF-MS.
Isotope Labeling : Synthesize C-labeled derivatives to track metabolic fate in urine and feces.
Enzyme Inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify key metabolic enzymes .
Q. How can catalytic methods be applied to improve the synthesis of acetanilide derivatives with complex substituents?
Methodological Answer:
Solid Acid Catalysts : TiO or zeolites can promote dehydration or cyclization steps, reducing side reactions (e.g., in carbamoyl group formation) .
Microwave-Assisted Synthesis : Shorten reaction times for derivatives like 5'-methyl-acetanilides by 50–70% compared to reflux methods, enhancing yield and purity .
Green Solvents : Replace ethanol with ionic liquids (e.g., [BMIM][BF]) to improve solubility and reduce waste .
Q. What methodologies are effective for analyzing substituent effects on the physical properties of acetanilide derivatives?
Methodological Answer:
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with melting points or solubility. For example, electron-withdrawing groups (e.g., 4'-nitro) increase melting points .
Thermogravimetric Analysis (TGA) : Assess thermal stability; bulky substituents (e.g., 3'-carbamoyl) often reduce decomposition rates.
X-ray Crystallography : Resolve crystal packing patterns to explain solubility differences. Derivatives with hydroxyl groups (4'-hydroxy) may form stronger hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
